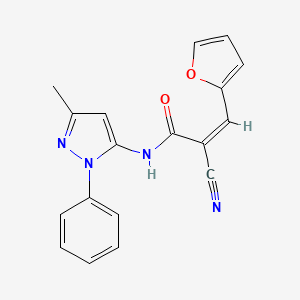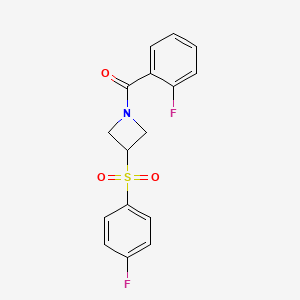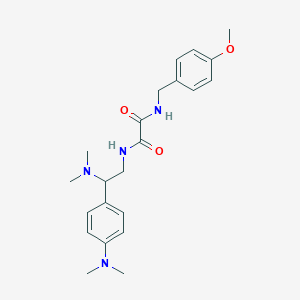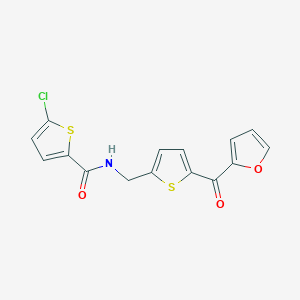![molecular formula C12H23LiO6 B2493982 锂;3-[2-[2-(2-甲氧基乙氧基)乙氧基]乙氧基]-2,2-二甲基丙酸酯 CAS No. 2377033-83-3](/img/structure/B2493982.png)
锂;3-[2-[2-(2-甲氧基乙氧基)乙氧基]乙氧基]-2,2-二甲基丙酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related lithium organic compounds often involves the interaction of lithium with specific organic molecules. For instance, a study detailed the anionic polymerization of (meth)acrylic monomers, highlighting the interactions of lithium 2-(2-methoxyethoxy)ethoxide with model compounds, demonstrating its strong tendency for self-aggregation and mixed aggregation with the model compounds in tetrahydrofuran (THF) (Zune et al., 1998).
Molecular Structure Analysis
Research on lithium organic compounds often explores their molecular structures, including their aggregation behavior in solvents. For example, the study of lithium phenolates in weakly polar, aprotic solvents established their structural forms through NMR spectroscopy, revealing the equilibrium between dimer and tetramer forms influenced by para and alkyl substituents (Jackman & Smith, 1988).
Chemical Reactions and Properties
Chemical reactions involving lithium compounds can yield various aggregates or complexes. The interaction of lithium compounds with electrophiles in weakly polar, aprotic solvents is crucial for understanding their reactivity and the formation of aggregates. The degree of aggregation in these reactions can significantly influence the reactivity and stereochemistry of the resulting compounds (Jackman & Smith, 1988).
Physical Properties Analysis
The physical properties of lithium organic compounds, including their solvation and aggregation behavior, are key areas of research. Studies focusing on the crystalline structures of lithium enolates derived from ketones have revealed tetrameric aggregates based on a Li4O4-cube, with each lithium ion additionally bonded to the oxygen atom of a tetrahydrofuran solvent molecule, illustrating the complex physical nature of these compounds (Amstutz et al., 1981).
Chemical Properties Analysis
The chemical properties of lithium compounds are influenced by their molecular structure and aggregation state. Studies on the electronic effects of substituents on aggregation in lithium aryloxides have shown that methoxy complexes are more highly aggregated than cyano derivatives, indicating the significant impact of electronic factors on the chemical properties of these compounds (Macdougall et al., 2006).
科学研究应用
1. 锂离子电池中的应用
硅烷化合物,包括{3-[2-(2-(2-甲氧基乙氧基)乙氧基)乙氧基]-丙基}三甲基硅烷,在锂离子电池中被用作非水电解质溶剂。这些分子展示了有效溶解各种锂盐的能力。具体来说,以草图阳极上的锂双(草酸盐)硼酸盐(LiBOB)作为这些硅烷分子的兼容盐,提供了对石墨阳极的优秀钝化。这种基于硅烷的电解质表现出显著的稳定性和高锂离子导电性,表明在锂离子电池(Amine et al., 2006)中有潜在的广泛应用。
2. 电解质添加剂和SEI膜形成
{3-[2-(2-甲氧基乙氧基)乙氧基]-丙基}三乙氧基硅烷(TESM2)被合成并用作电解质添加剂,以提高锂离子电池(LIBs)的性能。这种化合物在改善LIBs的循环性能和C率能力方面发挥了关键作用。值得注意的是,使用TESM2作为添加剂,电池在多次循环中提供了高比容量,并展示了在石墨阳极上形成稳定固体电解质界面(SEI)膜的有效性(Qin et al., 2013)。
3. 用于增强稳定性的聚合物电解质
开发了一种改性聚磷酸酯,其中包含2-(2-甲氧基乙氧基)乙氧基侧链和阴离子三氟硼酸盐基团,以解决传统含锂盐聚合物的低锂离子导电性问题。这种创新方法结合了UV诱导辐射交联以获得机械稳定性,导致具有显著电化学稳定性、高总和锂离子导电性以及改善枝晶抑制能力的电解质。这些性质指向了更具导电性的固体电解质界面(SEI)的形成,使这些材料在锂电池应用中具有潜力(Schmohl et al., 2018)。
4. 溶剂结构中的立体位阻
研究表明,改变Li+离子的溶剂结构可以显著提高电解质的电化学稳定性。通过用较大尺寸的乙氧基取代甲氧基团,据推测得到的化合物将表现出较弱的溶剂能力和富含阴离子的内溶剂壳。这种修改导致在阴极和阳极处的界面稳定性得到改善,展示了在开发用于高压Li金属电池的非氟化醚基电解质溶剂中的分子设计的重要性(Chen et al., 2021)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
lithium;3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O6.Li/c1-12(2,11(13)14)10-18-9-8-17-7-6-16-5-4-15-3;/h4-10H2,1-3H3,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTNLPQFXWBWCE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(COCCOCCOCCOC)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23LiO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium;3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-(2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2493902.png)
![2-[[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2493903.png)

![4-Methyl-1-{3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine](/img/structure/B2493905.png)

![1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2493908.png)

![Acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester](/img/structure/B2493910.png)


![8-(3-Cyclohexylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493914.png)


